3,5-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Description
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Properties
IUPAC Name |
3,5-dimethoxy-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-6-16(24)21-18(19-10)23-15(5-11(2)22-23)20-17(25)12-7-13(26-3)9-14(8-12)27-4/h5-9H,1-4H3,(H,20,25)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMXXPSUGKTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit notable antiviral properties. For instance, derivatives of pyrazoles have shown effectiveness against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
In vitro studies have demonstrated that certain pyrazolo[3,4-d]pyrimidines can inhibit the activity of NS5B RNA polymerase by over 95%, with IC values around 32 μM . This suggests a potential application for the compound in antiviral therapies.
Anticancer Activity
The compound's structural features suggest it may also possess anticancer properties. Pyrazole derivatives have been associated with chemopreventive effects in various cancer models. For example, compounds with similar scaffolds have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation. The presence of multiple functional groups allows for diverse interactions within biological systems.
Study 1: Antiviral Efficacy
A study published in MDPI highlighted the antiviral efficacy of pyrazole derivatives against HCV. The lead compound exhibited an IC value of 0.35 μM, demonstrating significant potency compared to standard antiviral agents .
Study 2: Anticancer Properties
Another investigation into the anticancer potential of related compounds revealed that certain pyrazole derivatives had IC values ranging from 0.20 to 0.25 μM against various cancer cell lines, indicating strong cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
